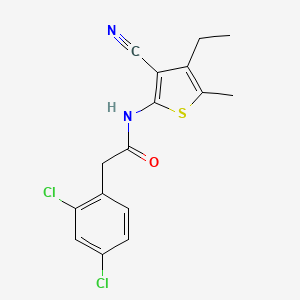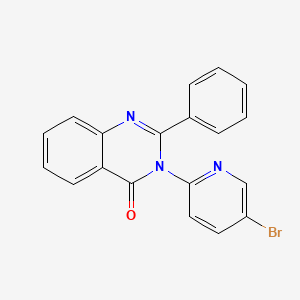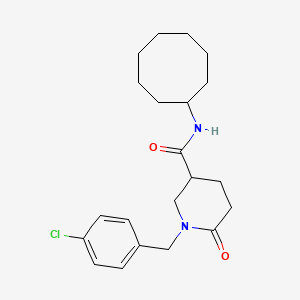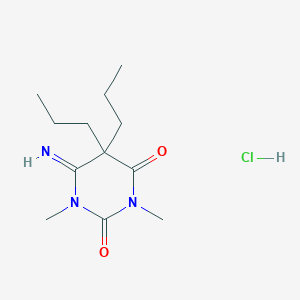
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide, also known as CTK7A, is a synthetic compound that belongs to the family of thienylacetamide derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to a reduction in inflammation.
実験室実験の利点と制限
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activities in animal models. Additionally, this compound has been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential applications in the field of medicinal chemistry.
将来の方向性
There are a number of future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide. One area of research could focus on further elucidating the exact mechanism of action of this compound. Additionally, future research could focus on exploring the potential applications of this compound in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Finally, future research could focus on developing more potent and selective analogs of this compound with improved pharmacological properties.
合成法
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide involves the reaction of 2,4-dichlorophenylacetic acid with 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain this compound in high yield.
科学的研究の応用
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-(2,4-dichlorophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities in animal models. Additionally, this compound has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2OS/c1-3-12-9(2)22-16(13(12)8-19)20-15(21)6-10-4-5-11(17)7-14(10)18/h4-5,7H,3,6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBAKKAMJJRSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}-3-piperidinecarbonitrile](/img/structure/B6016548.png)
![1-(4-ethoxyphenyl)-5-[(2-hydroxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6016553.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6016558.png)
![2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B6016571.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6016572.png)
![5-(2-furyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6016578.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6016591.png)
![methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6016607.png)


![6-(4-chlorophenyl)-3-[(4-isopropyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6016614.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016616.png)
